4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile
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Overview
Description
4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile is a synthetic organic compound with the molecular formula C14H10F5N3O2 It is characterized by the presence of an amino group, two methoxy groups, a pentafluoroethyl group, and a carbonitrile group attached to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The pentafluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the quinoline ring provides a rigid scaffold for interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5,7-dimethoxyquinoline-3-carbonitrile: Lacks the pentafluoroethyl group, which may result in different chemical and biological properties.
5,7-Dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile: Lacks the amino group, which can affect its reactivity and applications.
4-Amino-2-pentafluoroethyl-quinoline-3-carbonitrile: Lacks the methoxy groups, potentially altering its solubility and interaction with other molecules.
Uniqueness
4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the pentafluoroethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
489398-11-0 |
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Molecular Formula |
C14H10F5N3O2 |
Molecular Weight |
347.24 g/mol |
IUPAC Name |
4-amino-5,7-dimethoxy-2-(1,1,2,2,2-pentafluoroethyl)quinoline-3-carbonitrile |
InChI |
InChI=1S/C14H10F5N3O2/c1-23-6-3-8-10(9(4-6)24-2)11(21)7(5-20)12(22-8)13(15,16)14(17,18)19/h3-4H,1-2H3,(H2,21,22) |
InChI Key |
VTLRJVJJWPDFOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=C(C(=N2)C(C(F)(F)F)(F)F)C#N)N |
Origin of Product |
United States |
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